[4-(Propan-2-yl)piperazin-1-yl](pyridin-3-yl)methanone
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Overview
Description
(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE is a complex organic compound that features both piperazine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridine Moiety: Pyridine synthesis can be accomplished through various methods, including the addition of Grignard reagents to pyridine N-oxides.
Coupling of Piperazine and Pyridine: The final step involves coupling the piperazine and pyridine moieties under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce piperazine derivatives with altered functional groups.
Scientific Research Applications
(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: Another compound with a piperazine moiety, known for its biological activity.
(4-ISOPROPYLPIPERAZINO){1-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]-3-PIPERIDYL}METHANONE:
Uniqueness
(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
(4-propan-2-ylpiperazin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H19N3O/c1-11(2)15-6-8-16(9-7-15)13(17)12-4-3-5-14-10-12/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
WRPMSULKWKXVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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